
(S)-3-Chloro-2-methylpropanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Chloro-2-methylpropanoic acid is an organic compound with the molecular formula C4H7ClO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: (S)-3-Chloro-2-methylpropanoic acid can be synthesized through several methods. One common approach involves the chlorination of 2-methylpropanoic acid using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically proceeds as follows:
- Chlorination with Thionyl Chloride:
- 2-Methylpropanoic acid is reacted with thionyl chloride.
- The reaction is carried out under reflux conditions.
- The product is purified through distillation or recrystallization.
- Chlorination with Phosphorus Trichloride:
- 2-Methylpropanoic acid is reacted with phosphorus trichloride.
- The reaction is conducted at elevated temperatures.
- The product is isolated and purified.
Industrial Production Methods: In industrial settings, the production of (S)-3-Chloro-2-methylpropanoic acid may involve large-scale chlorination processes using similar reagents and conditions. The choice of method depends on factors such as cost, yield, and purity requirements.
化学反応の分析
Types of Reactions: (S)-3-Chloro-2-methylpropanoic acid undergoes various chemical reactions, including:
- Substitution Reactions:
- The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
- Common reagents include sodium hydroxide (NaOH) and ammonia (NH3).
- Oxidation Reactions:
- The compound can be oxidized to form corresponding carboxylic acids or ketones.
- Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction Reactions:
- The compound can be reduced to form alcohols or alkanes.
- Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions results in the formation of 2-methylpropanoic acid, while oxidation with potassium permanganate yields 3-chloro-2-methylpropanoic acid.
科学的研究の応用
(S)-3-Chloro-2-methylpropanoic acid has several applications in scientific research:
- Chemistry:
- Used as a building block in organic synthesis.
- Employed in the preparation of various chiral compounds.
- Biology:
- Studied for its potential biological activity and interactions with enzymes.
- Medicine:
- Investigated for its potential use in drug development and pharmaceutical research.
- Industry:
- Utilized in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of (S)-3-Chloro-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The pathways involved depend on the specific biological or chemical context in which the compound is used.
類似化合物との比較
(S)-3-Chloro-2-methylpropanoic acid can be compared with other similar compounds, such as:
- 3-Chloropropanoic Acid:
- Lacks the methyl group present in (S)-3-Chloro-2-methylpropanoic acid.
- Has different reactivity and applications.
- 2-Chloropropanoic Acid:
- The chlorine atom is located at a different position on the carbon chain.
- Exhibits different chemical properties and reactivity.
- 3-Chloro-2-methylbutanoic Acid:
- Contains an additional carbon atom in the carbon chain.
- Has distinct chemical and physical properties.
The uniqueness of (S)-3-Chloro-2-methylpropanoic acid lies in its specific chiral structure and the presence of both a chlorine atom and a methyl group, which influence its reactivity and applications.
特性
分子式 |
C4H7ClO2 |
|---|---|
分子量 |
122.55 g/mol |
IUPAC名 |
(2S)-3-chloro-2-methylpropanoic acid |
InChI |
InChI=1S/C4H7ClO2/c1-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m1/s1 |
InChIキー |
AWSSTZZQBPIWKZ-GSVOUGTGSA-N |
異性体SMILES |
C[C@H](CCl)C(=O)O |
正規SMILES |
CC(CCl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


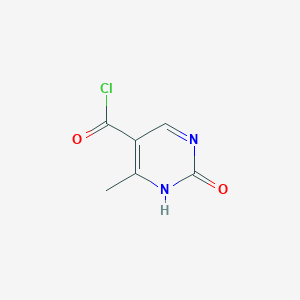
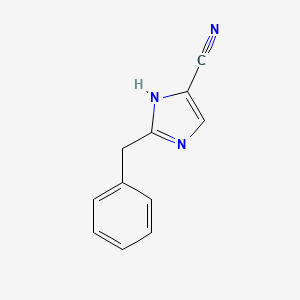

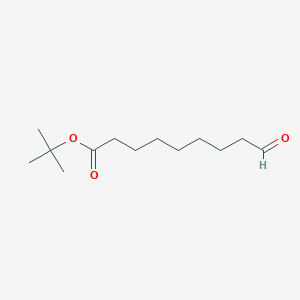

![2-Ethylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13112620.png)
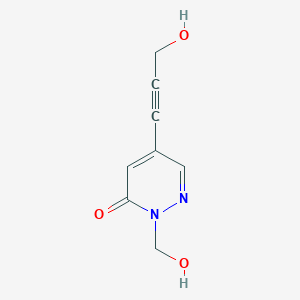
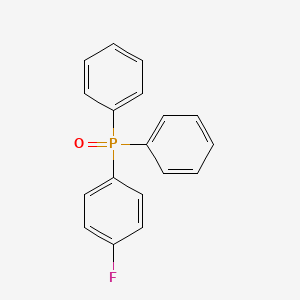



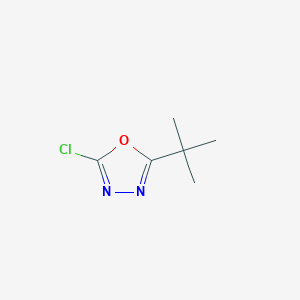
![Sodium 7-phenyl-5,9-bis(phenylamino)-4,10-disulphonatobenzo[a]phenazinium](/img/structure/B13112654.png)
![4-[[[(6S)-2-Amino-5-formyl-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl]methyl]amino]benzoic acid](/img/structure/B13112662.png)
